molecular formula C13H14Br2N4O2 B10850495 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime CAS No. 2058-89-1

1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime

Cat. No.: B10850495
CAS No.: 2058-89-1
M. Wt: 418.08 g/mol
InChI Key: ZKQNRRLCBJUEBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMB-4 involves the reaction of 4-formylpyridine with hydroxylamine to form 4-(hydroxyimino)methylpyridine. This intermediate is then reacted with formaldehyde to produce 1,1′-Methylenebis[4-[(hydroxyimino)methyl]-pyridinium dibromide]. The reaction conditions typically involve the use of solvents such as water or ethanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of MMB-4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MMB-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxime derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .

Scientific Research Applications

MMB-4 has several scientific research applications, including:

Mechanism of Action

MMB-4 exerts its effects by reactivating cholinesterases that have been inactivated by organophosphates. The oxime group in MMB-4 interacts with the phosphorylated serine residue in the active site of the enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity. This reactivation process is crucial for normalizing neurotransmission and mitigating the toxic effects of organophosphate exposure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MMB-4 is unique due to its high reactivity and effectiveness in reactivating cholinesterases. It has shown superior performance in certain in vivo studies compared to other oximes, making it a promising candidate for further development and application .

Properties

CAS No.

2058-89-1

Molecular Formula

C13H14Br2N4O2

Molecular Weight

418.08 g/mol

IUPAC Name

(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide

InChI

InChI=1S/C13H12N4O2.2BrH/c18-14-9-12-1-5-16(6-2-12)11-17-7-3-13(4-8-17)10-15-19;;/h1-10H,11H2;2*1H

InChI Key

ZKQNRRLCBJUEBC-UHFFFAOYSA-N

Isomeric SMILES

C1=C[N+](=CC=C1/C=N/O)C[N+]2=CC=C(C=C2)/C=N/O.[Br-].[Br-]

Canonical SMILES

C1=C[N+](=CC=C1C=NO)C[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-]

Related CAS

61444-84-6 (Parent)

Origin of Product

United States

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